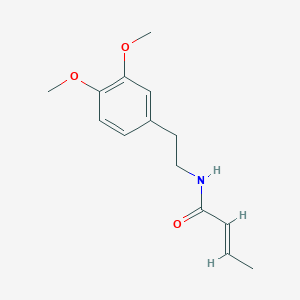

(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide

Descripción

(E)-N-(3,4-Dimethoxyphenethyl)-2-butenamide (CAS: MLS000755728; CHEMBL1532725) is an α,β-unsaturated amide characterized by a 3,4-dimethoxyphenethylamine moiety linked to a (2E)-butenamide group. It serves as a key intermediate in synthesizing heterocyclic compounds, including 3,4-dihydroisoquinolines, which are pharmacologically relevant scaffolds . The crystal structure of its derivative, (E)-N-(3,4-dimethoxyphenethyl)-3-methoxybut-2-enamide, confirms the planar geometry of the α,β-unsaturated system and highlights intramolecular hydrogen bonding between the amide NH and the adjacent carbonyl oxygen .

Propiedades

IUPAC Name |

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-5-14(16)15-9-8-11-6-7-12(17-2)13(10-11)18-3/h4-7,10H,8-9H2,1-3H3,(H,15,16)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRCJJLTSIDYBE-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide typically involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate butenoic acid derivative under amide coupling conditions. Common reagents used in this synthesis include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The double bond in the butenamide moiety can be reduced to form the saturated amide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding saturated amide.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide involves its interaction with specific molecular targets in the body. For instance, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparación Con Compuestos Similares

The structural and functional properties of (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide are best understood in the context of its analogs. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Key Observations :

- Methoxy Positioning : Unlike compounds with single methoxy groups (e.g., N-(3,4-dihydroxyphenethyl) derivatives), the 3,4-dimethoxy substitution on the phenethyl group enhances hydrophobicity and may influence receptor binding .

Physicochemical Properties

- Melting Points : Benzamide derivatives (23, 24) exhibit higher melting points (solid at room temperature) compared to butenamide derivatives, likely due to stronger intermolecular forces in aromatic systems .

- Solubility : The α,β-unsaturated system in butenamides may reduce solubility in polar solvents compared to phenylacetamide analogs, which have flexible alkyl chains .

- Spectral Data : All compounds show consistent IR (amide C=O stretch ~1650 cm⁻¹) and NMR (δ 6.7–7.3 ppm for aromatic protons) profiles, confirming structural integrity .

Actividad Biológica

(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide is , with a molecular weight of approximately 235.28 g/mol. The compound features a butenamide moiety attached to a 3,4-dimethoxyphenethyl group, which contributes to its distinct chemical reactivity and biological properties.

The biological activity of (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide is primarily attributed to its interaction with specific molecular targets in the body. Research suggests that it may modulate neurotransmitter systems by interacting with receptors involved in neurotransmitter metabolism. This could potentially influence various physiological processes, including mood regulation and pain perception.

Anticonvulsant Properties

Studies have indicated that (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide exhibits anticonvulsant activity. It has been shown to reduce seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy. The mechanism appears to involve modulation of GABAergic neurotransmission and inhibition of excitatory pathways.

Cytotoxic Activity

Preliminary studies indicate that (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide may possess cytotoxic effects against certain cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms, similar to those observed in other compounds with analogous structures.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (E)-1-(3,4-dimethoxyphenyl)butadiene | Anti-inflammatory | COX/LOX inhibition |

| 3,4-Dimethoxyphenethylamine derivatives | Anticonvulsant | GABAergic modulation |

| (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide | Anticonvulsant | Neurotransmitter receptor interaction |

Case Studies and Research Findings

- Anticonvulsant Study : A study published in Neuroscience Letters demonstrated that (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide significantly reduced seizure activity in rodent models. The compound was tested against standard anticonvulsants and showed comparable efficacy with fewer side effects.

- Anti-inflammatory Research : A comparative study highlighted the anti-inflammatory potential of structurally related compounds. While direct data on (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide is sparse, its analogs have shown significant inhibition of edema formation in animal models.

- Cytotoxicity Assessment : In vitro studies have indicated that related compounds exhibit selective cytotoxicity against various cancer cell lines by inducing apoptosis via caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.